
barium hexafluorostannate(IV)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium hexafluorostannate(IV) is an inorganic compound with the chemical formula Ba[SnF6]. It is a white crystalline solid that is soluble in water and commonly used in various chemical synthesis processes. This compound is part of the hexafluorostannate family, which includes other similar compounds like ammonium hexafluorostannate.
Preparation Methods
The preparation of barium hexafluorostannate(IV) typically involves the reaction of barium chloride with hexafluorostannic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
BaCl2+H2[SnF6]→Ba[SnF6]+2HCl
In industrial settings, the production of barium hexafluorostannate(IV) may involve more complex processes, including the use of high-purity reagents and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Barium hexafluorostannate(IV) undergoes various chemical reactions, including:
Precipitation Reactions: When mixed with solutions containing sulfate ions, it forms a precipitate of barium sulfate.
Ba[SnF6]+Na2SO4→BaSO4+2Na[SnF6]
Substitution Reactions: It can react with other halide ions to form different hexafluorostannate salts.
Complex Formation: It can form complexes with other metal ions, which can be used in various applications.
Scientific Research Applications
Barium hexafluorostannate(IV) has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other tin-containing compounds and materials.
Biology: It is used in certain biological assays and experiments due to its unique chemical properties.
Medicine: It is investigated for potential use in medical imaging and diagnostic procedures.
Industry: It is used in the production of specialized materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of barium hexafluorostannate(IV) involves its ability to form complexes with other metal ions and participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction. For example, in precipitation reactions, it acts as a source of barium ions, which then react with sulfate ions to form barium sulfate.
Comparison with Similar Compounds
Barium hexafluorostannate(IV) is similar to other hexafluorostannate compounds, such as ammonium hexafluorostannate and potassium hexafluorostannate. it is unique in its specific applications and properties. For instance:
Ammonium hexafluorostannate: Used in different chemical synthesis processes and has different solubility properties.
Potassium hexafluorostannate: Used in various industrial applications and has different reactivity compared to barium hexafluorostannate(IV).
These comparisons highlight the unique properties and applications of barium hexafluorostannate(IV) in various fields of research and industry.
Properties
CAS No. |
239079-33-5 |
|---|---|
Molecular Formula |
BaF6Sn |
Molecular Weight |
370.03 g/mol |
IUPAC Name |
barium(2+);tin(4+);hexafluoride |
InChI |
InChI=1S/Ba.6FH.Sn/h;6*1H;/q+2;;;;;;;+4/p-6 |
InChI Key |
MUQUKDDCEMLCED-UHFFFAOYSA-H |
Canonical SMILES |
[F-].[F-].[F-].[F-].[F-].[F-].[Sn+4].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



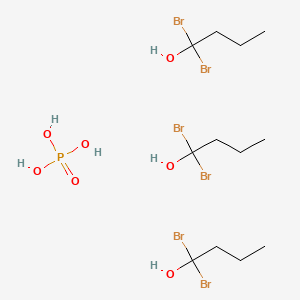

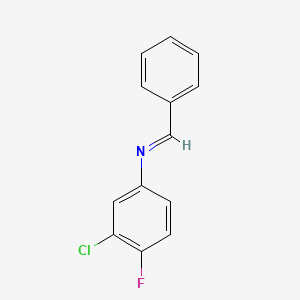
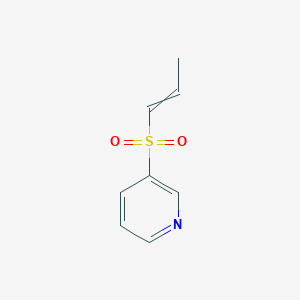
![[3-(10H-Phenothiazin-10-YL)propyl]phosphonic acid](/img/structure/B14256964.png)
![2-{[6-(Decanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid](/img/structure/B14256966.png)
![4'-(Octadecyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B14256968.png)
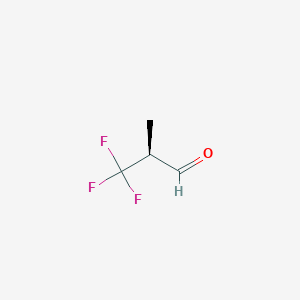
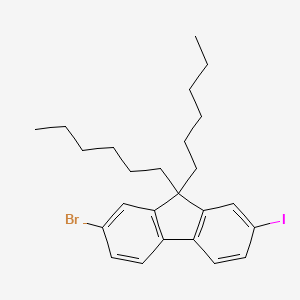
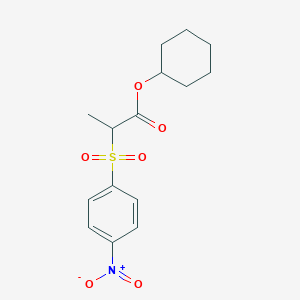
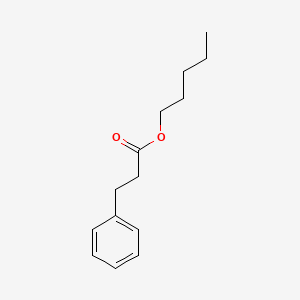
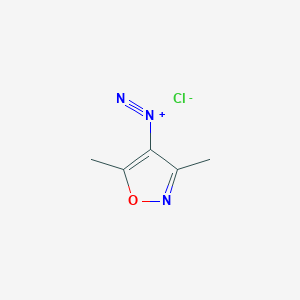
![2,4-Di(butan-2-yl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14256996.png)
